1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3,4-dimethoxyphenethyl)piperidine-3-carboxamide
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Description
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3,4-dimethoxyphenethyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C22H27N7O3 and its molecular weight is 437.504. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound “1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3,4-dimethoxyphenethyl)piperidine-3-carboxamide” contains a pyrimidine and a triazole ring, which are common structures in many bioactive compounds. These compounds often interact with various enzymes and receptors in the body .
Mode of action
The interaction of the compound with its targets could involve binding to the active site or allosteric sites of the target proteins, leading to changes in their conformation and activity .
Biochemical pathways
The compound could affect various biochemical pathways depending on its targets. For example, if it targets enzymes involved in signal transduction, it could affect pathways related to cell growth and differentiation .
Pharmacokinetics
The ADME properties of the compound would depend on its chemical structure. For example, the presence of the dimethoxyphenethyl group could influence its absorption and distribution in the body .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific pathways it affects. This could range from changes in gene expression to alterations in cellular metabolism .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O3/c1-31-18-6-5-16(10-19(18)32-2)7-8-24-22(30)17-4-3-9-28(12-17)20-11-21(26-14-25-20)29-15-23-13-27-29/h5-6,10-11,13-15,17H,3-4,7-9,12H2,1-2H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGVXTRQWPTFFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=NC=N4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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